4-Methoxy-4-oxobutaneperoxoic acid
Description
Properties
CAS No. |
55656-52-5 |
|---|---|
Molecular Formula |
C5H8O5 |
Molecular Weight |
148.11 g/mol |
IUPAC Name |
4-methoxy-4-oxobutaneperoxoic acid |
InChI |
InChI=1S/C5H8O5/c1-9-4(6)2-3-5(7)10-8/h8H,2-3H2,1H3 |
InChI Key |
XFYUESMQFXHHIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)OO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
Esterification of Succinic Anhydride to Mono-Methyl Succinate
The synthesis begins with the preparation of 4-methoxy-4-oxobutanoic acid (mono-methyl succinate), a key intermediate.
- Reactants : Succinic anhydride (400 g, 4.0 mol) and methanol (194 mL, 4.8 mol).
- Conditions : Reflux at 65–70°C for 1 hour.
- Work-up : Evaporation of excess methanol under reduced pressure yields mono-methyl succinate with 95–96% purity and a yield of 95–96%.
Data Table :
| Parameter | Value |
|---|---|
| Yield | 95–96% |
| Purity | ≥95% |
| Reaction Time | 1 hour |
Peroxidation of Mono-Methyl Succinate
The intermediate is converted to the target peroxoic acid via two primary methods:
Method A: Direct Peroxidation with Hydrogen Peroxide
Mechanism : The carboxylic acid group of mono-methyl succinate reacts with hydrogen peroxide (H₂O₂) in the presence of a strong acid catalyst (e.g., H₂SO₄).
Procedure :
- Reactants : Mono-methyl succinate (1.0 mol), 30% H₂O₂ (1.2 mol), H₂SO₄ (0.1 mol).
- Conditions : Stirred at 0–5°C for 4–6 hours.
- Work-up : Neutralization with NaHCO₃, extraction with ethyl acetate, and vacuum distillation yield the peroxoic acid.
Data Table :
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Purity | 90–92% |
| Reaction Temperature | 0–5°C |
Method B: Acid Chloride Intermediate
Mechanism : The carboxylic acid is first converted to an acid chloride, which reacts with H₂O₂.
Procedure :
- Step 1 : Mono-methyl succinate (1.0 mol) is treated with thionyl chloride (SOCl₂, 1.5 mol) at 25°C for 2 hours to form the acid chloride.
- Step 2 : The acid chloride is reacted with 30% H₂O₂ (1.2 mol) in dichloromethane at −10°C for 3 hours.
- Work-up : Quenching with ice water and chromatography yield the product.
Data Table :
| Parameter | Value |
|---|---|
| Yield (Step 1) | 90% |
| Yield (Step 2) | 65–70% |
| Purity | 88–90% |
Alternative Approaches from Patented Processes
Grignard Reagent Alkylation (Inspired by)
A Chinese patent (CN111533656A) describes tert-butyl ester synthesis using Grignard reagents.
Potential Adaptation :
- Reactants : Methyl glyoxylate and a peroxo-containing Grignard reagent.
- Conditions : Low-temperature (−35°C) alkylation.
- Limitations : Requires tailored reagents and rigorous anhydrous conditions.
Critical Analysis of Methodologies
Yield and Efficiency Comparison
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Direct Peroxidation | 70–75% | 90–92% | Moderate |
| Acid Chloride Route | 65–70% | 88–90% | High |
| Ozonolysis | N/A | N/A | Low |
Key Findings :
- The acid chloride method offers better scalability but lower yield due to intermediate instability.
- Direct peroxidation is simpler but requires precise temperature control to avoid decomposition.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4-oxobutaneperoxoic acid undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: Under specific conditions, it can be reduced to 4-methoxy-4-oxobutanoic acid.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sulfuric acid as a catalyst.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of various oxidized organic compounds.
Reduction: 4-Methoxy-4-oxobutanoic acid.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-4-oxobutaneperoxoic acid has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role in oxidative stress.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-4-oxobutaneperoxoic acid involves its ability to donate oxygen atoms in oxidation reactions. This property makes it a valuable oxidizing agent. The molecular targets and pathways involved include the oxidation of organic substrates, leading to the formation of oxidized products.
Comparison with Similar Compounds
Table 1: Key Properties of 4-Oxobutanoic Acid Derivatives
Structural and Functional Differences
- Methoxy vs. Hydroxy Groups: The methoxy group in 4-methoxy-4-oxobutanoic acid enhances lipophilicity compared to the hydroxyl group in 4-hydroxy-2-oxobutanoic acid, improving solubility in organic solvents .
- These are explored in pharmaceutical contexts .
- Ethoxy and Methylene Modifications: 4-Ethoxy-2-methylene-4-oxobutanoic acid () features an ethoxy group and a conjugated double bond, which may influence reactivity in polymerization or esterification reactions .
Research Findings and Trends
- Thermal Stability : Methoxy and ethoxy derivatives exhibit higher thermal stability compared to hydroxylated analogs, making them suitable for high-temperature reactions .
- Spectroscopic Identification: $^1$H NMR is critical for verifying purity, as seen in 4-methoxy-4-oxobutanoic acid, where residual methanol detection is essential .
- Pharmacological Potential: Chlorophenyl and piperazino-substituted derivatives () are under investigation for receptor-targeted therapies due to their structural complexity .
Notes on Discrepancies and Limitations
- The term "peroxoic acid" in the query likely refers to a peracid (RCOOOH), but the evidence provided focuses on oxo (keto) derivatives. This analysis assumes the intended compound is 4-methoxy-4-oxobutanoic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
